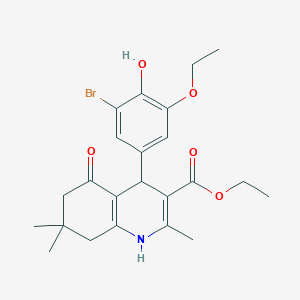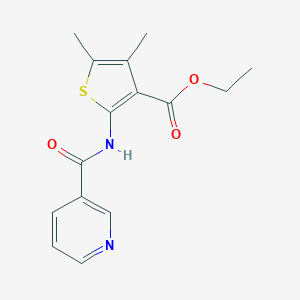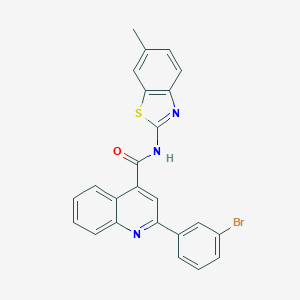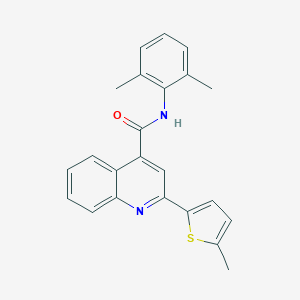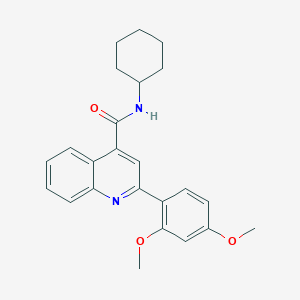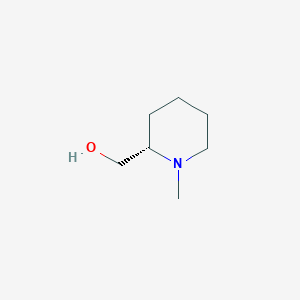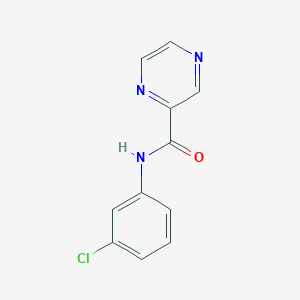
N-(3-chlorophenyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)pyrazine-2-carboxamide, also known as CCPA, is a chemical compound that has been widely studied in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions.
Mecanismo De Acción
N-(3-chlorophenyl)pyrazine-2-carboxamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels. Activation of the adenosine A1 receptor leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and reduced neurotransmitter release. N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to induce sleep in mice and rats, and to reduce pain perception in animal models of neuropathic pain.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. In addition to its sleep-inducing and pain-reducing effects, N-(3-chlorophenyl)pyrazine-2-carboxamide has been shown to reduce inflammation, protect against ischemic injury, and improve cognitive function. N-(3-chlorophenyl)pyrazine-2-carboxamide has also been studied as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)pyrazine-2-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise targeting of this receptor in animal models. N-(3-chlorophenyl)pyrazine-2-carboxamide is also soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, N-(3-chlorophenyl)pyrazine-2-carboxamide has some limitations for use in lab experiments. It has a short half-life in vivo, which can limit its effectiveness in long-term experiments. N-(3-chlorophenyl)pyrazine-2-carboxamide also has some potential side effects such as bradycardia and hypotension, which need to be carefully monitored in animal models.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)pyrazine-2-carboxamide. One area of research is the development of more potent and selective agonists of the adenosine A1 receptor for use in animal models. Another area of research is the investigation of the potential therapeutic applications of N-(3-chlorophenyl)pyrazine-2-carboxamide in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Finally, the investigation of the mechanism of action of N-(3-chlorophenyl)pyrazine-2-carboxamide on the adenosine A1 receptor and its downstream signaling pathways could lead to the development of novel therapeutic targets for various diseases.
Métodos De Síntesis
N-(3-chlorophenyl)pyrazine-2-carboxamide can be synthesized by reacting 3-chloropyrazine-2-carboxylic acid with 3-aminophenylboronic acid in the presence of a palladium catalyst. The reaction occurs via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-substituted heterocycles. The resulting N-(3-chlorophenyl)pyrazine-2-carboxamide is a white crystalline solid that is soluble in organic solvents such as DMSO and ethanol.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)pyrazine-2-carboxamide has been extensively studied in scientific research due to its potent and selective agonist activity on the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in various physiological functions such as regulation of blood flow, heart rate, and neurotransmitter release. The adenosine A1 receptor is widely distributed in the brain and plays a crucial role in regulating sleep, cognition, and pain perception.
Propiedades
Número CAS |
75919-78-7 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
Fórmula molecular |
C11H8ClN3O |
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H8ClN3O/c12-8-2-1-3-9(6-8)15-11(16)10-7-13-4-5-14-10/h1-7H,(H,15,16) |
Clave InChI |
FRSGWRCMEPZQCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC=CN=C2 |
Solubilidad |
26.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



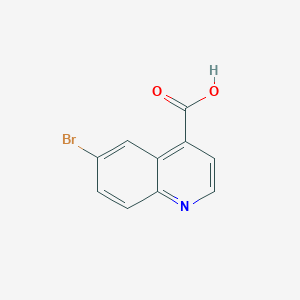
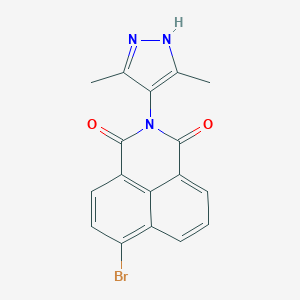
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
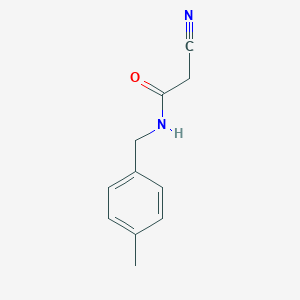
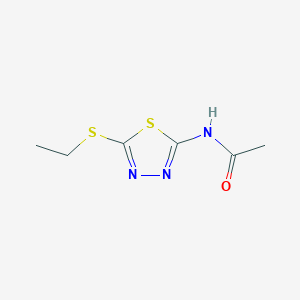
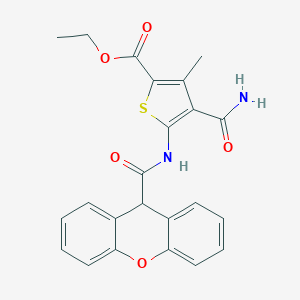
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
